2-Chloro-2-butenal

Mutagenicity Ames Test Structure-Activity Relationship

2-Chloro-2-butenal (also designated 2-chlorocrotonaldehyde or α-chlorocrotonaldehyde) is an α-chloro-α,β-unsaturated aldehyde with the molecular formula C₄H₅ClO and a molecular weight of 104.53 g·mol⁻¹. The compound exists as E and Z stereoisomers around the C2–C3 double bond, with both forms registered under CAS 53175-28-3 (unspecified stereochemistry) and CAS 25129-61-7 (Z-isomer).

Molecular Formula C4H5ClO
Molecular Weight 104.53 g/mol
CAS No. 53175-28-3
Cat. No. B8639257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-butenal
CAS53175-28-3
Molecular FormulaC4H5ClO
Molecular Weight104.53 g/mol
Structural Identifiers
SMILESCC=C(C=O)Cl
InChIInChI=1S/C4H5ClO/c1-2-4(5)3-6/h2-3H,1H3
InChIKeyGMUIHGWBQIUCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2-butenal (CAS 53175-28-3): Core Identity and Physicochemical Profile for Procurement Screening


2-Chloro-2-butenal (also designated 2-chlorocrotonaldehyde or α-chlorocrotonaldehyde) is an α-chloro-α,β-unsaturated aldehyde with the molecular formula C₄H₅ClO and a molecular weight of 104.53 g·mol⁻¹ [1]. The compound exists as E and Z stereoisomers around the C2–C3 double bond, with both forms registered under CAS 53175-28-3 (unspecified stereochemistry) and CAS 25129-61-7 (Z-isomer) . It belongs to the 2-halo-2-alkenal family and is characterized by the simultaneous presence of a vinyl chlorine substituent and a conjugated aldehyde group on the same sp² carbon, a structural arrangement that confers dual electrophilic reactivity at both the carbonyl carbon and the β-olefinic position [2]. Predicted and experimentally estimated physicochemical properties include a boiling point range of approximately 114–149 °C (varying with estimation method), a flash point of 43.8 °C, density of approximately 1.08–1.14 g·cm⁻³, and a calculated log P of 1.09–1.49 [3]. The compound is classified under the EU CLP regulation as Flam. Liq. 3 (H226), Acute Tox. 3 (H301, H311), Acute Tox. 2 (H330), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335), and Aquatic Acute 1 (H400) [4].

Why 2-Chloro-2-butenal Cannot Be Interchanged with Other 2-Halo-2-alkenals: Structural Determinants of Biological and Chemical Behavior


Within the 2-halo-2-alkenal series, even minor structural modifications produce disproportionately large shifts in both biological activity and chemical reactivity profiles. The presence or absence of a methyl group at the C-3 position of the acrolein scaffold is not merely a trivial alkyl substitution; it fundamentally alters the compound's electrophilic character toward biological nucleophiles and its partitioning between detoxification and DNA-adduct formation pathways [1][2]. Experimental mutagenicity data demonstrate that 2-chloro-2-butenal (68 revertants/nmol in Salmonella typhimurium TA100) is roughly half as potent as its des-methyl analog 2-chloropropenal (135 revertants/nmol), and further methylation to 2-chloro-3,3-dimethylacrolein nearly abolishes activity [1]. Physicochemical parameters diverge sharply as well: compared to the non-halogenated parent crotonaldehyde (bp ~104 °C, flash point ~13 °C, density ~0.85 g·mL⁻¹), 2-chloro-2-butenal exhibits a substantially higher boiling point (148.5 °C predicted), elevated flash point (43.8 °C), and greater density (~1.1 g·mL⁻¹), differences that directly affect handling, storage classification, and distillation-based purification protocols . Substituting the chlorine with bromine (2-bromo-2-butenal) increases mutagenic potency to 108 revertants/nmol while simultaneously accelerating glutathione-mediated detoxification [1]. These quantitative divergences mean that selecting 2-chloro-2-butenal versus an analog is not a matter of interchangeable sourcing but a deliberate choice governed by the required balance of reactivity, toxicity profile, and physical handling characteristics.

Product-Specific Quantitative Evidence for 2-Chloro-2-butenal (CAS 53175-28-3): Comparator-Anchored Differentiation Data


Mutagenic Potency in Salmonella typhimurium TA100: 2-Chloro-2-butenal vs. 2-Chloropropenal

In a direct head-to-head comparison using the Salmonella typhimurium strain TA100 Ames assay, 2-chloro-2-butenal [CH₃CH=C(Cl)CHO] exhibits a mutagenic potency of 68 revertants/nmol, which is approximately 2.0-fold lower than its des-methyl analog 2-chloropropenal [H₂C=C(Cl)CHO] at 135 revertants/nmol [1]. The experimental system used the standard plate incorporation method without exogenous metabolic activation (S9 fraction), meaning both compounds act as direct-acting mutagens [1]. This quantitative difference is mechanistically attributed to the electron-donating and steric effects of the C-3 methyl group, which reduce the electrophilicity of the β-carbon toward nucleophilic attack by DNA bases [2].

Mutagenicity Ames Test Structure-Activity Relationship

Structure-Genotoxicity Gradient: Methyl Substitution at C-3 Progressively Attenuates Mutagenic and Genotoxic Activity

A systematic structure-activity relationship (SAR) study spanning three 2-chloro-2-alkenals demonstrates that increasing methyl substitution at the C-3 position of the acrolein moiety produces a graded decrease in both Ames test mutagenicity and SOS-chromotest genotoxicity. The activity rank order is: 2-chloroacrolein (no C-3 methyl) > 2-chlorocrotonaldehyde (one C-3 methyl; i.e., 2-chloro-2-butenal) > 2-chloro-3,3-dimethylacrolein (two C-3 methyl groups) [1]. In the SOS-chromotest using Escherichia coli strain PQ37, the same SAR trend is clearly confirmed, with the 2-chloroenals classified as very strong genotoxins but with diminishing potency as C-3 methylation increases [1].

Genotoxicity SOS-Chromotest SAR

Physicochemical Property Divergence: 2-Chloro-2-butenal vs. Non-Halogenated Crotonaldehyde

Chlorine substitution at the α-position of crotonaldehyde produces substantial changes in key physicochemical parameters relevant to procurement, storage, and synthetic protocol design. Compared with the parent compound crotonaldehyde (2-butenal), 2-chloro-2-butenal exhibits a significantly higher predicted boiling point (148.5 ± 13.0 °C vs. 104 °C experimentally for crotonaldehyde), an elevated flash point (43.8 ± 11.0 °C vs. 13 °C), and increased density (1.1 ± 0.1 g·cm⁻³ vs. 0.85 g·mL⁻¹) [1]. The approximately 44 °C boiling point elevation implies that distillation-based purification of 2-chloro-2-butenal requires higher energy input and may necessitate vacuum distillation to avoid thermal decomposition, while the 30 °C flash point increase shifts the compound from a highly flammable liquid (GHS Flam. Liq. 2 for crotonaldehyde) to Flam. Liq. 3 classification [2].

Physicochemical Properties Boiling Point Flash Point Density

Mechanistic Reactivity with Secondary Amines: AdN-SN-E Pathway Specificity for 2-Chloro-2-butenal

The reaction of 2-chloro-2-butenal with secondary amines such as piperidine proceeds through a distinct three-step AdN-SN-E (addition–nucleophilic substitution–β-elimination) mechanism, rather than a simple direct vinylic nucleophilic substitution [1]. Both 2-chloropropenal and 2-chloro-2-butenal were studied in parallel, and the main reaction intermediates for each were detected and characterized by NMR spectroscopy, confirming that both substrates follow the same mechanistic pathway but generate structurally distinct intermediates due to the presence (2-chloro-2-butenal) or absence (2-chloropropenal) of the C-3 methyl substituent [1]. The reaction yields 1,2-diaminoethenes, carbonyl compounds, 1,3-bis(amino)-2-haloolefins, and formamides as product mixtures, with product distribution sensitive to the substitution pattern of the starting 2-halo-2-alkenal [2].

Reaction Mechanism Nucleophilic Substitution NMR Spectroscopy

GHS Hazard Classification Profile: 2-Chloro-2-butenal vs. 2-Bromo-2-butenal Detoxification Kinetics

Under the EU CLP regulation, 2-chloro-2-butenal carries a multi-hazard classification encompassing flammability (Flam. Liq. 3, H226), acute inhalation toxicity (Acute Tox. 2, H330), acute oral and dermal toxicity (Acute Tox. 3, H301+H311), skin irritation (Skin Irrit. 2, H315), serious eye damage (Eye Dam. 1, H318), specific target organ toxicity upon single exposure (STOT SE 3, H335), and acute aquatic toxicity (Aquatic Acute 1, H400) [1]. In parallel biochemical studies, glutathione (GSH)-mediated detoxification of 2-halobutenals was demonstrated, with the bromo analog (2-bromo-2-butenal) being detoxified more rapidly than the chloro analog (2-chloro-2-butenal) [2]. This differential detoxification rate means that, despite the bromo analog's higher intrinsic mutagenic potency (108 vs. 68 revertants/nmol), its more efficient GSH conjugation may partially offset its hazard in biological systems—a nuance that complicates simple potency-based analog selection [2].

Hazard Classification Detoxification Glutathione

Organometallic Precursor Utility: 2-Chloro-2-butenal in β-Substituted Dianion Generation

2-Chloro-2-butenal serves as a direct precursor for generating sp²-hybridized β-substituted organolithium, -sodium, and -potassium dianions of the type CCC(Ō) through reaction with Grignard reagents followed by metal reduction [1]. In a comparative synthetic study, both (E)-2-chlorocrotonaldehyde and 2-chloroacrolein were demonstrated to form analogous organometallic intermediates via the same process using different Grignard reagents [1]. The resulting intermediates are stable at room temperature and react stereoselectively with electrophilic reagents to yield functionalized substituted allyl alcohols, establishing 2-chloro-2-butenal as a viable entry point into β-substituted organometallic chemistry [1]. The thermal stability of the lithiated dianion derived from 2-chloro-2-butenal was specifically investigated, providing a practical stability benchmark for synthetic planning [1].

Organometallic Chemistry Dianion Grignard Reagent

Optimal Application Scenarios for 2-Chloro-2-butenal (CAS 53175-28-3) Based on Verified Differentiation Evidence


Genotoxicity Structure-Activity Relationship (SAR) Studies Requiring Intermediate Potency Reference Compounds

For research programs investigating the relationship between α,β-unsaturated carbonyl structure and genotoxic potential, 2-chloro-2-butenal occupies a defined intermediate position in the potency gradient between 2-chloroacrolein (highest mutagenicity) and 2-chloro-3,3-dimethylacrolein (near-background activity). Its established mutagenic potency of 68 revertants/nmol in S. typhimurium TA100 and confirmed genotoxicity in the SOS-chromotest make it a well-characterized reference compound for calibrating assay systems and validating computational toxicology models [1][2]. The availability of quantitative data for both the Ames test and the SOS-chromotest across multiple laboratories provides cross-validated benchmarks that are rarely available for less-studied congeners.

Synthesis of β-Methyl-Substituted Organometallic Dianion Intermediates

Synthetic chemistry groups requiring access to β-methyl-bearing organolithium, -sodium, or -potassium dianion intermediates can use (E)-2-chlorocrotonaldehyde as a direct precursor, generating stable, room-temperature-persistent intermediates that react stereoselectively with electrophiles [3]. This application scenario is specifically relevant when the target molecule requires a methyl-substituted allyl alcohol framework, as the methyl group is pre-installed in the starting aldehyde, eliminating the need for post-functionalization steps that would be required if 2-chloroacrolein were used as the starting material.

Mechanistic Probe for Nucleophilic Vinylic Substitution via the AdN-SN-E Pathway

The well-characterized three-step AdN-SN-E mechanism of 2-chloro-2-butenal with secondary amines, with NMR-detectable intermediates, makes it a valuable mechanistic probe for studying vinylic nucleophilic substitution reactions [4]. When compared with 2-chloropropenal under identical conditions, the presence of the C-3 methyl group in 2-chloro-2-butenal allows researchers to isolate steric and electronic effects on each step of the addition–substitution–elimination cascade, providing mechanistic insights not accessible from the simpler, unsubstituted analog.

Controlled-Reactivity Building Block for Agrochemical and Pharmaceutical Intermediate Synthesis

For process chemistry applications where the inherent reactivity of an α-halo-α,β-unsaturated aldehyde must be balanced against manageable toxicity and handling requirements, 2-chloro-2-butenal offers a quantifiably moderated profile relative to 2-chloropropenal. Its 2-fold lower mutagenic potency (68 vs. 135 revertants/nmol) combined with a higher flash point (43.8 °C vs. crotonaldehyde's 13 °C) and a well-defined GHS hazard classification [1][5] provides a documented basis for risk assessment in route selection. The compound's established use as a building block for azole derivatives, as evidenced by patent literature [6], further supports its role as a procurement-relevant intermediate in fungicide and pharmaceutical synthesis programs.

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